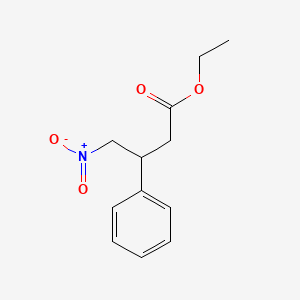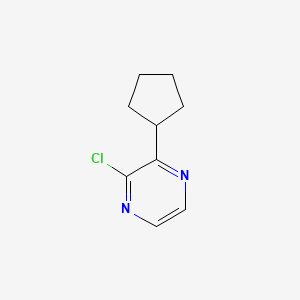
4-Cyano-2,5-difluorophenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2,5-difluorophenylacetic acid is an organic compound with the molecular formula C9H5F2NO2. It is characterized by the presence of a cyano group (-CN) and two fluorine atoms (-F) attached to a phenyl ring, along with an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,5-difluorophenylacetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives . These derivatives can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-2,5-difluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki-Miyaura coupling, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Applications De Recherche Scientifique
4-Cyano-2,5-difluorophenylacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 4-Cyano-2,5-difluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanophenylacetic acid: Similar structure but lacks the fluorine atoms.
2,4-Difluorophenylacetic acid: Similar structure but lacks the cyano group
Uniqueness
4-Cyano-2,5-difluorophenylacetic acid is unique due to the presence of both cyano and fluorine groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups provides distinct chemical properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C9H5F2NO2 |
|---|---|
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
2-(4-cyano-2,5-difluorophenyl)acetic acid |
InChI |
InChI=1S/C9H5F2NO2/c10-7-2-6(4-12)8(11)1-5(7)3-9(13)14/h1-2H,3H2,(H,13,14) |
Clé InChI |
RFTTZZZIURDXEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)C#N)F)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[5-(1-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine](/img/structure/B8362454.png)




